molecular formula C30H31N3O2 B216344 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Katalognummer B216344
Molekulargewicht: 465.6 g/mol
InChI-Schlüssel: MLASCQDFELZPIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of GSK-3β, which is a key enzyme involved in the development of Alzheimer's disease. Inhibition of GSK-3β activity has been found to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease.
Apart from Alzheimer's disease, this compound has also been studied for its potential applications in the treatment of diabetes, cancer, and bipolar disorder. In diabetes, this compound has been found to improve insulin sensitivity and reduce blood glucose levels. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells. In bipolar disorder, this compound has been found to stabilize mood and reduce symptoms of depression and mania.

Wirkmechanismus

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one works by inhibiting the activity of GSK-3β. GSK-3β is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3β activity has been found to have a wide range of physiological effects such as improved insulin sensitivity, reduced inflammation, and reduced cell proliferation.
Biochemical and Physiological Effects:
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to have a wide range of biochemical and physiological effects. Some of the key effects of this compound are:
1. Inhibition of GSK-3β activity
2. Improved insulin sensitivity
3. Reduced inflammation
4. Reduced cell proliferation
5. Stabilization of mood

Vorteile Und Einschränkungen Für Laborexperimente

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages and limitations for lab experiments. Some of the advantages are:
1. High purity and yield of the product
2. Wide range of potential applications
3. Well-established mechanism of action
Some of the limitations are:
1. Limited availability of the compound
2. Limited information on the long-term effects of the compound
3. Limited information on the pharmacokinetics of the compound

Zukünftige Richtungen

There are several future directions for the research on 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Some of the future directions are:
1. Further studies on the long-term effects of the compound
2. Development of more efficient synthesis methods
3. Studies on the pharmacokinetics of the compound
4. Studies on the potential applications of the compound in other fields such as neurodegenerative diseases and cardiovascular diseases
5. Development of more potent and selective inhibitors of GSK-3β activity.
Conclusion:
In conclusion, 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a promising compound with a wide range of potential applications. The compound works by inhibiting the activity of GSK-3β and has been found to have several biochemical and physiological effects. Although the compound has several advantages, such as a well-established mechanism of action, there are also several limitations, such as limited availability and limited information on the long-term effects of the compound. Future research on this compound should focus on developing more efficient synthesis methods, studying the pharmacokinetics of the compound, and exploring its potential applications in other fields.

Synthesemethoden

The synthesis method of 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 4-tert-butylphenylacetic acid with acetic anhydride to form an acetyl derivative. The acetyl derivative is then reacted with 4-pyridinylhydrazine to form the desired product. The yield of the product is around 70% and the purity is around 99%.

Eigenschaften

Produktname

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Molekularformel

C30H31N3O2

Molekulargewicht

465.6 g/mol

IUPAC-Name

5-acetyl-9-(4-tert-butylphenyl)-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H31N3O2/c1-19(34)33-26-8-6-5-7-24(26)32-25-17-22(20-9-11-23(12-10-20)30(2,3)4)18-27(35)28(25)29(33)21-13-15-31-16-14-21/h5-16,22,29,32H,17-18H2,1-4H3

InChI-Schlüssel

MLASCQDFELZPIC-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5

Kanonische SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.